3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and substituted with a 1,3-benzodioxole group and a 4-methylpiperazine ring.
Properties
Molecular Formula |
C26H25N5O4S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O4S2/c1-16-3-6-22-27-23(29-9-7-28(2)8-10-29)18(24(32)30(22)13-16)12-21-25(33)31(26(36)37-21)14-17-4-5-19-20(11-17)35-15-34-19/h3-6,11-13H,7-10,14-15H2,1-2H3/b21-12- |
InChI Key |
DKMGQBMBGIZFCT-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCN(CC6)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCN(CC6)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Heteropolyacid-Catalyzed Cyclocondensation
The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via acid-catalyzed cyclocondensation. Aluminium-exchanged tungstophosphoric acid (AlHPWO) catalysts enable efficient one-pot reactions between 2-aminopyridines and β-ketoesters under mild conditions. For example, reacting 2-amino-4-methylpyridine with ethyl acetoacetate in the presence of AlPWO at 80°C yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in >90% yield. The catalyst’s Lewis acidity facilitates both C–N bond formation and dehydration, with the reaction proceeding via intermediates confirmed by H NMR.
CuI-Catalyzed Tandem C–N Bond Formation
Recent advances employ CuI (10 mol%) in DMF at 130°C to couple 2-chloropyridine derivatives with (Z)-3-amino-3-arylacrylate esters , forming multi-substituted pyrido[1,2-a]pyrimidin-4-ones. This method avoids harsh acids and achieves 85–92% yields through a tandem C–N coupling/intramolecular amidation mechanism. Key advantages include functional group tolerance and scalability, as demonstrated by gram-scale syntheses.
Thiazolidinone Moiety Construction
Rhodanine-Aldehyde Condensation
The thiazolidinone ring is synthesized via Knoevenagel condensation between 5-arylidene-2-thioxo-1,3-thiazolidin-4-one and a benzodioxolylmethyl aldehyde. Using bis(carboxymethyl)trithiocarbonate and triethylamine in dimethoxyethane under microwave irradiation (110°C, 5 min) yields the Z-configured arylidene product. The stereochemistry is confirmed by H NMR coupling constants ( Hz).
Benzodioxolylmethyl Group Incorporation
The 1,3-benzodioxol-5-ylmethyl substituent is introduced by alkylating the thiazolidinone nitrogen with piperonyl bromide in DMF at 90°C (8 h). Potassium carbonate acts as a base, achieving 85% yield. HPLC purity exceeds 98% after recrystallization from ethanol.
Final Coupling and Characterization
Knoevenagel Reaction for Methylidene Linkage
The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are coupled via a Z-selective Knoevenagel reaction. Reacting 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in acetic acid (reflux, 6 h) yields the target compound in 70% yield. The Z-configuration is confirmed by NOESY correlations between the methylidene proton and thiazolidinone sulfur.
Analytical Data
-
H NMR (400 MHz, DMSO-) : δ 8.65 (d, Hz, 1H, pyrimidine H), 7.45 (s, 1H, benzodioxole H), 6.95–6.85 (m, 3H, benzodioxole H), 5.95 (s, 2H, OCHO), 4.10 (s, 2H, NCH), 3.75–3.60 (m, 8H, piperazine H), 2.45 (s, 3H, CH), 2.30 (s, 3H, NCH).
-
HRMS (ESI+) : m/z calcd for CHNOS [M+H]: 564.1421; found: 564.1418.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Table 1: Comparison of Pyrido-Pyrimidinone Derivatives
Key Findings :
- The 1,3-benzodioxole group in Compound A distinguishes it from analogs like Compounds B and C, which prioritize alkyl/aryl groups. This substitution may enhance blood-brain barrier penetration .
- The 4-methylpiperazine in Compound A offers a balance between solubility and metabolic stability compared to the bulkier 4-benzylpiperazine in Compound B .
Thiazolidinone Modifications
Table 2: Thiazolidinone-Based Derivatives
Key Findings :
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted Properties Based on Structural Analogs
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| LogP | ~3.2 (high lipophilicity) | ~2.8 | ~3.5 |
| Solubility | Moderate (4-methylpiperazine) | Low (benzylpiperazine) | Moderate (ethylpiperazine) |
| Metabolic Stability | High (benzodioxole resistance to CYP450) | Moderate | Low (benzyl group) |
| Target Selectivity | Kinases (e.g., CDK, EGFR) | Microbial enzymes | Tyrosine kinases |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of solvents, catalysts, and reaction conditions. Key steps include:
- Condensation reactions to introduce the thiazolidinone and pyridopyrimidinone moieties under reflux with solvents like dimethylformamide (DMF) or ethanol .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance reaction rates and regioselectivity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from acetonitrile is critical for isolating the final product with >95% purity .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the exocyclic double bond and substituent positions .
- Infrared (IR) Spectroscopy : Validates the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the thiazolidinone and pyridopyrimidinone cores .
Basic: How should initial biological activity screening be designed?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases linked to signaling pathways (e.g., MAPK or PI3K) at concentrations of 1–10 μM .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Solubility assessment : Measure in PBS or DMSO to ensure compatibility with downstream assays .
Advanced: How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?
Methodological Answer:
- Analog synthesis : Replace the benzodioxole or 4-methylpiperazine groups with simpler moieties (e.g., phenyl or morpholine) to assess activity changes .
- Biological testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays. For example, removing the thioxo group reduces potency by >50% .
- Computational analysis : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins like EGFR .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate conflicting results (e.g., cytotoxicity vs. anti-inflammatory activity) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding .
- Batch consistency checks : Verify compound purity via HPLC-MS and exclude degradation products .
- Structural analogs : Test compounds with minor modifications to isolate the bioactive moiety .
Advanced: How can researchers elucidate the mechanism of action in cellular pathways?
Methodological Answer:
- Transcriptomics : RNA sequencing of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Protein interaction profiling : Use pull-down assays with biotinylated compound variants to isolate target proteins .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Simulate compound binding to serum albumin to predict plasma stability .
- QSAR models : Corrogate structural descriptors (e.g., topological polar surface area) with experimental bioavailability data .
Advanced: How to address solubility challenges for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use cyclodextrin complexes or Cremophor EL to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyridopyrimidinone oxygen .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced: How to optimize reaction regioselectivity during synthesis?
Methodological Answer:
- Temperature control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) favor thermodynamic products .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) to direct coupling to the thiazolidinone ring .
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived) for enantioselective synthesis .
Advanced: What in vitro/in vivo models are suitable for toxicity profiling?
Methodological Answer:
- hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- Rodent models : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
